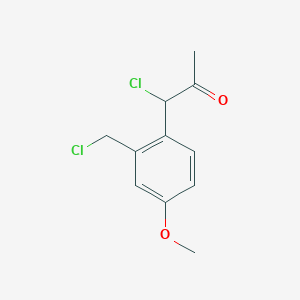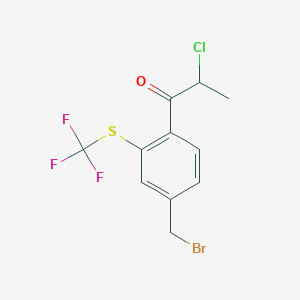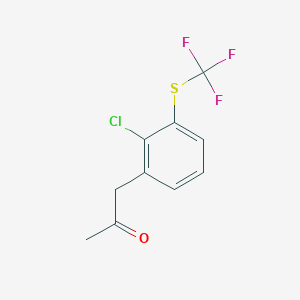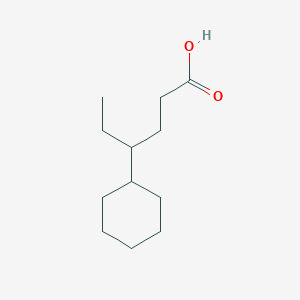
4-Cyclohexylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2 It is a carboxylic acid derivative characterized by a cyclohexyl group attached to a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with hexanoic acid chloride to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid. This method utilizes Zn-promoted Cu/Al2O3 catalysts to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhexanoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexylhexanoic acid derivatives.
Reduction: Cyclohexylhexanol.
Substitution: Cyclohexylhexanoic acid esters and amides.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.
Biology: It is used in studies related to lipid metabolism and membrane structure.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to fatty acids.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylhexanoic acid involves its interaction with cellular membranes and enzymes. Its cyclohexyl group imparts hydrophobic properties, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simple cycloalkane with similar structural features but lacks the carboxylic acid group.
Hexanoic Acid: A straight-chain carboxylic acid without the cyclohexyl group.
Cyclohexyl Acetate: An ester derivative with a similar cyclohexyl group but different functional properties.
Uniqueness: 4-Cyclohexylhexanoic acid is unique due to its combination of a cyclohexyl group and a hexanoic acid chain, providing distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6293-41-0 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
4-cyclohexylhexanoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-10(8-9-12(13)14)11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
YBPBWSMRTHCKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


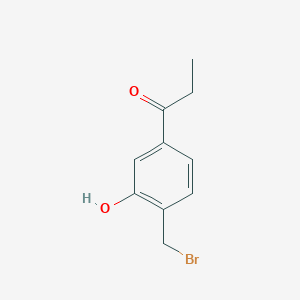
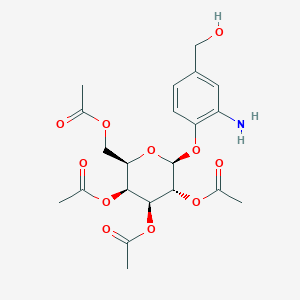
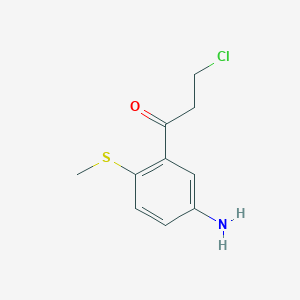
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)

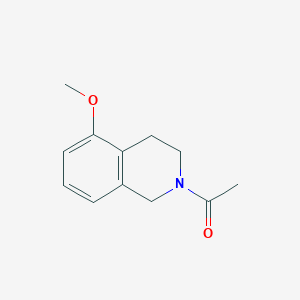
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

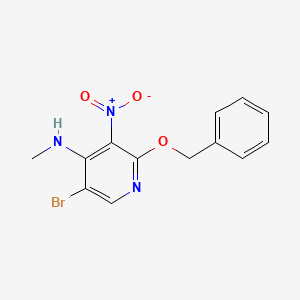

![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
